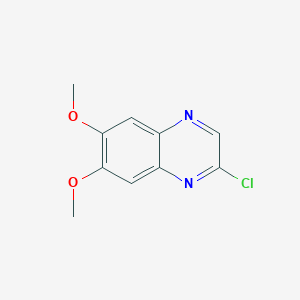

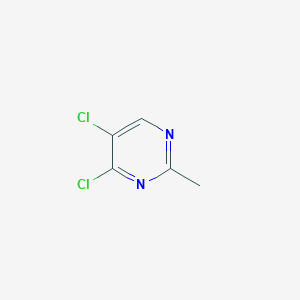

![molecular formula C12H14N2O2 B1322598 叔丁基1H-吡咯并[2,3-c]吡啶-1-甲酸酯 CAS No. 370880-82-3](/img/structure/B1322598.png)

叔丁基1H-吡咯并[2,3-c]吡啶-1-甲酸酯

描述

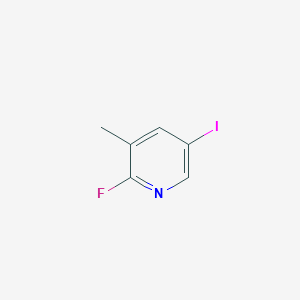

The compound tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. This particular derivative is characterized by the presence of a tert-butyl ester group and a pyridine ring fused to the pyrrole, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with tert-butyl ester groups, has been explored in various studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also involves in situ hydrolysis of tert-butyl esters . Another study describes an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, an efficient synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been developed, demonstrating the utility of this compound in synthesizing macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolopyridine carboxylates can be complex due to the presence of multiple functional groups and chiral centers. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, has been determined by X-ray diffraction, revealing a triclinic space group and specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The tert-butyl pyrrolopyridine carboxylate derivatives are versatile intermediates that can undergo various chemical transformations. For instance, the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid has been achieved by utilizing the bulky tert-butyl group to direct selective substitutions . Moreover, reactions with singlet oxygen have been used to yield 5-substituted pyrroles from tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid, which serve as precursors for prodigiosin and its analogs . The tert-butyl group can also facilitate the synthesis of complex molecules, such as the Diels-Alder endo-adduct formed from tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolopyridine carboxylates are influenced by their molecular structure. The presence of the tert-butyl group can increase steric bulk, affecting solubility and reactivity. The pyrrolopyridine core is likely to contribute to the compound's aromaticity and electronic properties, which are important for its potential biological activity. The ester functionality may also be susceptible to hydrolysis under certain conditions, as seen in the in situ hydrolysis during the continuous flow synthesis .

科学研究应用

合成和偶联反应

- 合成技术:叔丁基1H-吡咯并[2,3-c]吡啶-1-甲酸酯用于各种合成技术中。例如,叔丁基羰基1,2,3,6-四氢-4-[(三氟甲基)磺酰氧基]吡啶-1-甲酸酯经历了钯催化的偶联反应,生成了一系列叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-甲酸酯 (Wustrow & Wise,1991)。

- 化学转化:该化合物参与了一系列化学转化。例如,在Pd(PPh3)4-LiCl存在下与三丁基乙烯基锡反应,生成叔丁基-4-乙烯基-3,6-二氢-2H-吡啶-1-甲酸酯,该甲酸酯进一步与马来酸酐反应,形成复杂的内加合物 (Moskalenko & Boev,2014)。

结构和分子表征

- X射线晶体学:由叔丁基1H-吡咯并[2,3-c]吡啶-1-甲酸酯合成的化合物已使用X射线晶体学进行表征。这种方法有助于确定分子和晶体结构,揭示了分子内氢键和其他重要的分子相互作用 (Çolak等人,2021)。

不对称合成和药物化学

- 不对称合成:其在不对称合成中的一个应用示例是通过腈阴离子环化策略生成N-叔丁基二取代吡咯烷。该方法实现了高收率和对映体过量,表明其在手性化合物合成中的潜力 (Chung等人,2005)。

新型化合物合成与表征

- 新型化合物开发:研究包括使用叔丁基1H-吡咯并[2,3-c]吡啶-1-甲酸酯作为起始原料合成新型化合物。例如,合成了氟代吡咯并[2,3-b]吡啶,这在药物化学和药物开发中具有影响 (Iaroshenko等人,2009)。

化学制造中的工艺优化

- 大规模制备:该化合物已用于优化大规模合成工艺。例如,开发了一种使用叔丁基六氢-2,5-甲烷并吡咯并[3,2-c]吡啶-1(4H)-甲酸酯合成烟碱乙酰胆碱受体激动剂重要中间体的优化方法,证明了其在工业规模化学生产中的价值 (Jarugu等人,2018)。

高级有机化学应用

- 区域选择性合成:研究集中于开发使用叔丁基1H-吡咯并[2,3-c]吡啶-1-甲酸酯衍生物的区域选择性合成方法。这包括合成新型1-叔丁基-4-硝基-1H-吡咯-3-羧酸,突出了该化合物在有机合成中的多功能性 (Nguyen等人,2009)。

安全和危害

The safety information for “tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate” indicates that it has hazard statements H302 and H317 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

属性

IUPAC Name |

tert-butyl pyrrolo[2,3-c]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJQDKIUIIFWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627299 | |

| Record name | tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |

CAS RN |

370880-82-3 | |

| Record name | tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

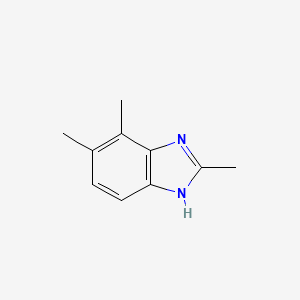

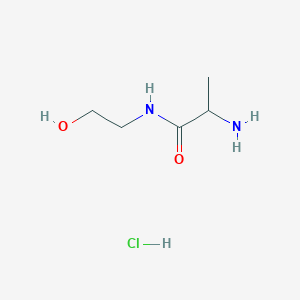

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

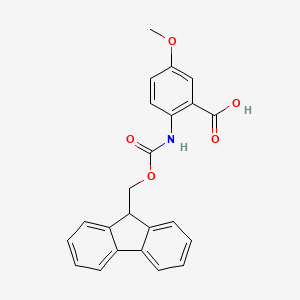

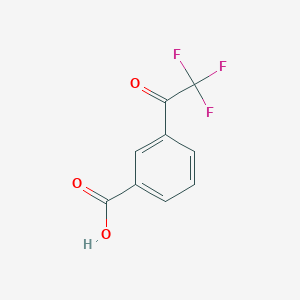

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

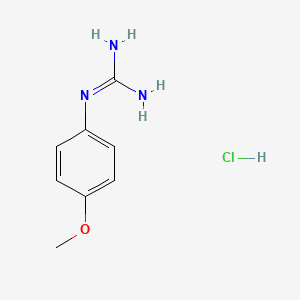

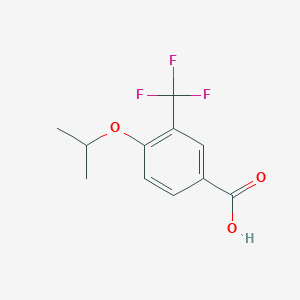

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)